

Application Notes and Protocols for High-Purity BigLEN(rat) TFA in Research

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Compound of Interest

Compound Name: *BigLEN(rat) TFA*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of high-purity BigLEN(rat) Trifluoroacetate (TFA) in various research applications. BigLEN(rat) is a 16-amino acid neuropeptide that functions as an endogenous agonist for the G protein-coupled receptor 171 (GPR171).^{[1][2]} The trifluoroacetate salt form ensures peptide stability and solubility for reliable experimental results.

Product Information

- Product Name: High-Purity **BigLEN(rat) TFA**
- Peptide Sequence: Leu-Glu-Asn-Ser-Ser-Pro-Gln-Ala-Pro-Ala-Arg-Arg-Leu-Leu-Pro-Pro^[3]
- Abbreviation: LENS SPQAPARRLLPP^[3]
- Biological Activity: Agonist for the G protein-coupled receptor 171 (GPR171).^{[1][2]}
- Storage: For long-term storage, it is recommended to store the lyophilized powder at -20°C for up to 2 years. For short-term use, solutions in DMSO can be stored at 4°C for up to 2 weeks or at -80°C for up to 6 months.^[4]

Research Applications

High-purity **BigLEN(rat) TFA** is a valuable tool for investigating a range of physiological processes, including:

- **Metabolic Regulation and Feeding Behavior:** BigLEN and its receptor GPR171 are implicated in the central regulation of food intake and body weight.[\[1\]](#)[\[2\]](#) Studies in rodent models have shown that administration of BigLEN can influence feeding patterns.[\[1\]](#)[\[5\]](#)
- **Pain Modulation:** GPR171 is expressed in pain-modulating regions of the brain, and its activation has been shown to alleviate chronic neuropathic and inflammatory pain in male mice.[\[6\]](#)[\[7\]](#)
- **Immunology:** The BigLEN/GPR171 pathway has been identified as a potential immune checkpoint that can suppress T-cell activation and limit antitumor immunity.[\[8\]](#)[\[9\]](#)

Quantitative Data Summary

The following table summarizes key quantitative data from studies involving BigLEN.

Parameter	Value	Species/System	Reference
Binding Affinity (Kd)	~0.5 nM	Rat Hypothalamic Membranes	[1]
EC50 (Displacement)	76 nM	Rat Hypothalamic Membranes	[1]
GPR171 Protein Levels	Decreased in PAG of male mice following neuropathic pain.	Mouse	[6]

Experimental Protocols

In Vitro Receptor Binding Assay

This protocol describes a competitive binding assay to characterize the interaction of **BigLEN(rat) TFA** with its receptor GPR171 in rat hypothalamic membranes.

Materials:

- High-purity **BigLEN(rat) TFA**
- Radiolabeled BigLEN (e.g., [125I]Tyr-BigLEN)
- Rat hypothalamic tissue
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA)
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
- Glass fiber filters (pre-treated with a solution like polyethylenimine to reduce non-specific binding)
- Scintillation fluid
- Scintillation counter

Procedure:

- Membrane Preparation: Homogenize rat hypothalamic tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.
- Binding Reaction: In a microcentrifuge tube, add the following in order:
 - Binding buffer
 - A fixed concentration of radiolabeled BigLEN (typically at or below the K_d value).
 - Increasing concentrations of unlabeled **BigLEN(rat) TFA** (competitor).
 - Rat hypothalamic membranes (a consistent amount of protein per tube).
- Incubation: Incubate the reaction tubes at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

- **Separation of Bound and Free Ligand:** Rapidly filter the incubation mixture through the pre-treated glass fiber filters under vacuum. This step separates the membrane-bound radioligand from the unbound radioligand.
- **Washing:** Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
- **Quantification:** Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- **Data Analysis:** Plot the percentage of specific binding of the radioligand as a function of the log concentration of the unlabeled **BigLEN(rat) TFA**. Calculate the IC₅₀ value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand. The K_i value can then be calculated using the Cheng-Prusoff equation.

In Vivo Study: Effect on Food Intake in Rats

This protocol outlines a basic in vivo experiment to assess the effect of **BigLEN(rat) TFA** on food intake in a rat model.

Materials:

- High-purity **BigLEN(rat) TFA**
- Sterile saline solution (vehicle)
- Sprague-Dawley rats (or another appropriate strain)
- Metabolic cages for monitoring food and water intake
- Standard rat chow

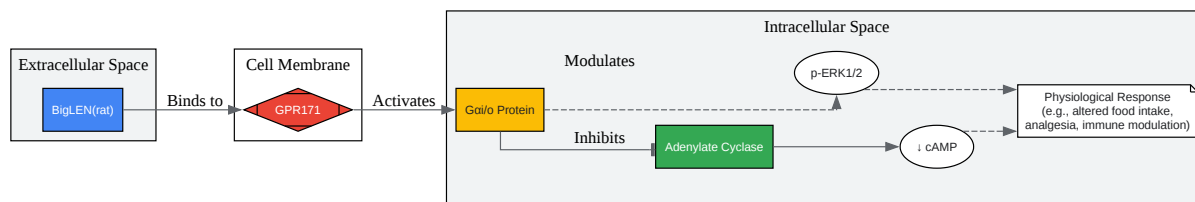
Procedure:

- **Animal Acclimation:** House rats individually in metabolic cages for several days to acclimate them to the environment and to obtain baseline food and water intake measurements. Maintain a regular light-dark cycle.

- **Drug Preparation:** Dissolve the **BigLEN(rat) TFA** in sterile saline to the desired concentration. Prepare a vehicle control solution (saline only).
- **Administration:** Administer the prepared **BigLEN(rat) TFA** solution or the vehicle control to the rats via the desired route (e.g., intraperitoneal injection, intracerebroventricular injection). The dose and route will depend on the specific research question.
- **Monitoring:** Immediately after administration, return the rats to their metabolic cages. Monitor and record food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-injection. Also, monitor water intake and any observable behavioral changes.
- **Data Analysis:** Compare the food intake of the **BigLEN(rat) TFA**-treated group to the vehicle-treated control group at each time point. Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if there are significant differences.

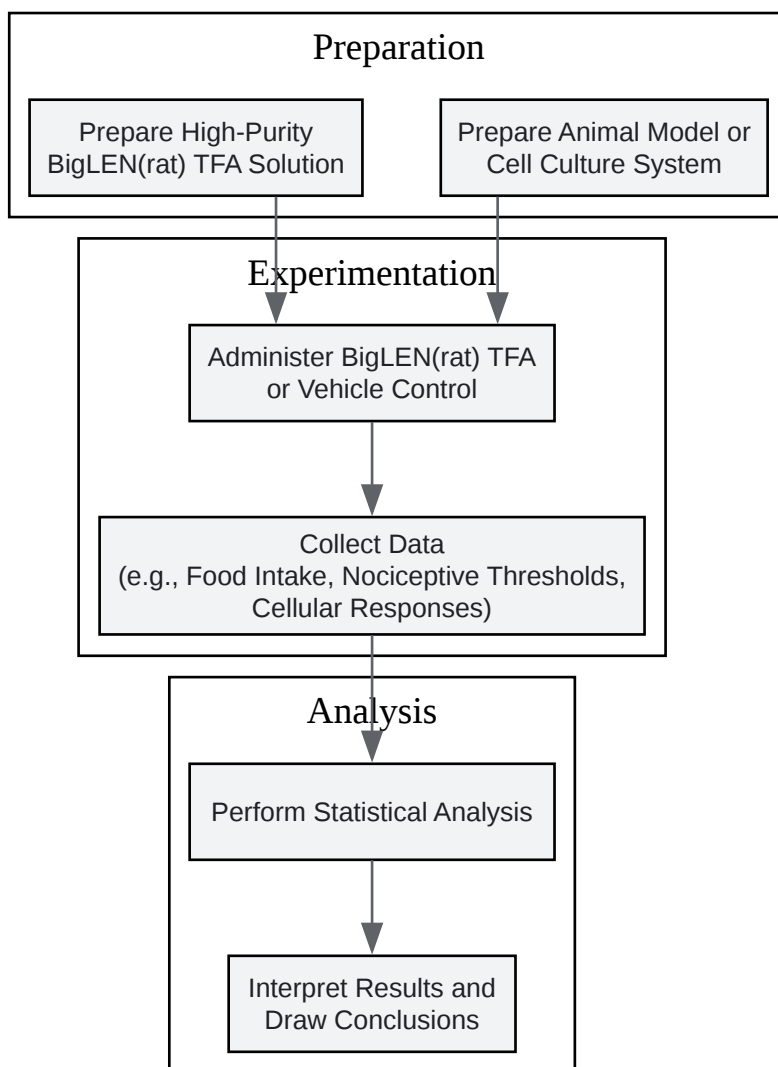
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the BigLEN-GPR171 signaling pathway and a general experimental workflow for studying its effects.



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Caption: BigLEN(rat) binds to and activates the Gai/o-coupled receptor GPR171.



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Caption: A general workflow for in-vivo or in-vitro studies using **BigLEN(rat) TFA**.

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